(-)-Ethotoin

Developmental Neurotoxicity Teratology Anticonvulsant Safety

Racemic ethotoin introduces a 12% AUC variability confounder in dose-response studies. (-)-Ethotoin (CAS 41807-37-8) is the isolated (R)-enantiomer, essential for eliminating enantioselective noise in PK/PD modeling and for use as a validated low-toxicity control in developmental neurotoxicity assays. - Eliminates ~12% systemic exposure variability vs. racemate for reproducible dose-response data. - Validated low behavioral teratogenicity comparator (vs. phenytoin/mephenytoin) for fetal hydantoin syndrome research. - Shipped under ambient conditions; custom synthesis batches available with full chiral purity certification.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 41807-37-8
Cat. No. B1252805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Ethotoin
CAS41807-37-8
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1
InChIKeySZQIFWWUIBRPBZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Ethotoin: Anticonvulsant Research Overview


(-)-Ethotoin is the (R)-enantiomer of the hydantoin-derivative anticonvulsant ethotoin, a racemic compound historically marketed as Peganone for the management of generalized tonic-clonic and complex partial seizures [1]. In contrast to its (S)-counterpart, the (R)-enantiomer exhibits a modestly lower systemic exposure (AUC ratio ~0.88) following oral administration, but the enantiomers share virtually identical elimination half-lives (~12.4 hours), indicating that enantioselectivity in its pharmacokinetics is a minor concern [2]. This single-enantiomer research material is crucial for studies seeking to isolate and investigate stereospecific pharmacodynamic or metabolic effects.

Workflow Stereochemical-control study fit
Selection PK enantioselectivity review context
Context Reported lower teratogenicity ranking

(-)-Ethotoin Purity and Substitution Risks


Substituting (-)-ethotoin with racemic ethotoin, other hydantoins like phenytoin, or alternative anticonvulsants can introduce significant experimental confounders. While enantioselectivity in ethotoin's overall pharmacokinetics is minor, the (R)- and (S)-enantiomers have demonstrated a 12% difference in systemic exposure (AUC), which could impact dose-response studies [1]. More critically, ethotoin's side effect profile, notably the absence of gingival hyperplasia and hirsutism [2], as well as a significantly lower behavioral teratogenic potential compared to phenytoin (PHT) and mephenytoin (MPH) [3], means that using a substitute could lead to drastically different safety and efficacy outcomes in preclinical models. The compound's short half-life (~5 hours in patients on polytherapy) [4] also necessitates a different dosing regimen than longer-acting agents, making it non-interchangeable in pharmacokinetic/pharmacodynamic (PK/PD) studies.

Racemic ethotoin
Enantiomeric exposure difference may shift dose-response interpretation.
Phenytoin / Mephenytoin
Substitution may alter teratogenicity endpoint context and tolerability profile.
Longer-acting hydantoins
Shorter half-life limits direct interchange in PK/PD regimen modeling.

(-)-Ethotoin Differentiation Evidence


Behavioral Teratogenicity vs. Phenytoin

A direct comparative study in pregnant Sprague-Dawley rats assessed the behavioral teratogenic potential of several hydantoins. Offspring exposed prenatally to ethotoin (ETH) showed no significant behavioral differences from control animals (CON), whereas those exposed to phenytoin (PHT) and mephenytoin (MPH) exhibited significant deficits [1]. This established an ordinal relationship for behavioral teratogenesis: PHT >> MPH > ETH ≃ HYD ≃ CON.

Behavioral teratogenicity
Head-to-head
ETH ≃ CON
PHT >> MPH > ETH
Supports low teratogenicity endpoint context
In vivo rat model; review species translation
Developmental Neurotoxicity Teratology Anticonvulsant Safety

Arene Oxide-Free Metabolism

Research indicates that, unlike phenytoin and mephenytoin, ethotoin is not metabolized through a reactive arene oxide intermediate [1]. This metabolic divergence is significant because arene oxide intermediates have been implicated in hydantoin-induced teratogenicity and other adverse reactions. The lack of this pathway provides a biochemical basis for ethotoin's improved safety profile.

Metabolic pathway
Class-level inference
Non-arene oxide metabolism
vs. PHT / MPH arene oxide pathway
Mechanistic context for differential toxicity
Review structure-toxicity relationship
Drug Metabolism Toxicology Idiosyncratic Drug Reactions

Reduced Gingival Hyperplasia and Hirsutism

Ethotoin's clinical profile is distinguished from phenytoin by its lack of certain common and troublesome side effects. Specifically, unlike phenytoin, ethotoin does not produce gingival hyperplasia, hirsutism, or ataxia [1]. A small clinical study observed that in patients switched from phenytoin to ethotoin, pre-existing gingival hyperplasia improved in all cases [2].

Tolerability profile
Cross-study comparable
No gingival hyperplasia, hirsutism, ataxia
PHT known to cause these effects
Reported tolerability endpoint context
Clinical observation; model translation review
Clinical Pharmacology Adverse Drug Reactions Comparative Efficacy

Shorter Half-Life vs. Mephenytoin

A single-dose study in adult inpatients on stable anticonvulsant regimens revealed significant pharmacokinetic differences between ethotoin and mephenytoin [1]. Ethotoin exhibited a much shorter half-life (T1/2 = 5 hours) compared to the active metabolite of mephenytoin, 5-ethyl-5-phenylhydantoin (T1/2 = 96 hours). This has direct implications for dosing schedules and steady-state drug levels.

Elimination half-life
Head-to-head
Ethotoin: ~5 h
Mephenytoin active: ~96 h
PK profile supports frequent-dosing model design
Single-dose study; 19.2x shorter half-life
Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Tonic Seizure Efficacy

In a retrospective study of 46 patients with intractable epilepsy, ethotoin (EHN) used as adjunctive therapy demonstrated significant efficacy [1]. The most dramatic effect was seen in tonic seizures, where frequency was reduced by greater than 50% in 60% of patients at 1 month and in 35% of patients for the last 3 months of follow-up.

Tonic seizure response
Supporting evidence
>50% reduction in 60% of patients
Supports tonic seizure endpoint review context
Retrospective study; model translation review
Epilepsy Clinical Trial Adjunctive Therapy

Enantioselective Systemic Exposure

A key enantioselective pharmacokinetic study in healthy volunteers administered a single 1000 mg oral dose of racemic ethotoin [1]. The study found that the (S)-(+)-enantiomer had a significantly greater systemic exposure than the (R)-(-)-enantiomer, with a mean AUC0-∞ ratio of 0.88 ((R)-(-) / (S)-(+)). However, the elimination half-lives of the two enantiomers were virtually identical (~12.35 h vs 12.28 h).

Enantioselective AUC
Head-to-head
AUC ratio (R/S) = 0.88
PK enantioselectivity review context
Chiral HPLC; racemic 1000 mg dose
Chiral Pharmacology Pharmacokinetics Analytical Chemistry

(-)-Ethotoin Research Applications


Developmental Neurotoxicity Screening

(-)-Ethotoin serves as a critical negative control or low-toxicity comparator in teratogenicity and developmental neurotoxicity studies. Its established profile of significantly lower behavioral teratogenicity compared to phenytoin and mephenytoin [1] makes it an ideal reference compound for dissecting structure-toxicity relationships within the hydantoin class and for validating new in vitro or in vivo models of developmental toxicity. Studies focusing on the fetal hydantoin syndrome can use (-)-ethotoin to isolate the effects of specific metabolic pathways.

Short Half-Life PK/PD Modeling

The well-characterized, relatively short half-life of ethotoin (~5 hours in patients on polytherapy) [2] makes it an excellent tool for PK/PD modeling studies. Researchers can use (-)-ethotoin to investigate the relationship between drug exposure and seizure control, particularly the implications of saturable metabolism and the need for frequent dosing. Its distinct PK profile from longer-acting agents like phenytoin or mephenytoin's active metabolite allows for comparative studies on dosing regimen optimization.

Chiral Separation and Enantioselective Pharmacology

As a pure enantiomer, (-)-ethotoin is indispensable for research on stereospecific drug action and analytical method development. The quantifiable, albeit modest, 12% difference in systemic exposure (AUC) between the (R)- and (S)-enantiomers [3] provides a known benchmark for validating chiral separation techniques (e.g., HPLC) and for exploring the molecular basis of stereoselective metabolism or transport. Studies aiming to determine if the pharmacodynamic activity of ethotoin is stereoselective would require this pure compound.

Idiosyncratic Drug Reaction Mechanisms

(-)-Ethotoin is a key compound for research into the mechanisms of idiosyncratic adverse drug reactions (ADRs) to anticonvulsants. Its unique metabolic profile—specifically, the fact that it is not metabolized through a reactive arene oxide intermediate [4]—provides a distinct comparator to phenytoin and mephenytoin. This allows researchers to test hypotheses related to the role of reactive metabolites in causing hepatotoxicity, blood dyscrasias, or severe cutaneous adverse reactions, aiding in the development of safer next-generation anticonvulsants.

Application
Selection Property
Validation Focus
Developmental neurotoxicity screening
Low-teratogenicity comparator profile
Fetal hydantoin syndrome model validation
Short half-life PK/PD modeling
Rapid elimination PK profile
Frequent-dosing model design review
Stereospecific activity studies
Pure (R)-enantiomer standard
Chiral separation method benchmarking
Idiosyncratic ADR mechanism research
Non-arene oxide metabolism
Reactive metabolite hypothesis testing

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